1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid
Description
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane backbone with two key substituents:
- A 9-fluorenylmethoxycarbonyl (Fmoc) group at position 1, providing UV detectability and base-labile protection for amino groups in peptide synthesis.
- A 3-methoxy group on the cyclobutane ring, which introduces steric and electronic effects.
- A carboxylic acid at position 1, enabling conjugation in solid-phase synthesis.
This compound is structurally analogous to other Fmoc-protected cyclic amino acids but distinguished by its methoxy-substituted cyclobutane framework. Its unique structure may influence solubility, conformational stability, and reactivity in bioconjugation or drug design applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-21(11-13,19(23)24)22-20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHJLJKJKLOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696791-50-0 | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds with a fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis, suggesting that this compound may interact with amino acids or proteins.
Mode of Action
The fmoc group is typically used as a protective group in peptide synthesis. It can be removed under mildly basic conditions, allowing for the selective addition of amino acids in peptide chains.
Pharmacokinetics
Its stability at room temperature suggests it could have favorable pharmacokinetic properties.
Biological Activity
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound notable for its structural complexity and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for medicinal chemistry.
- Molecular Formula : C20H19NO4
- Molecular Weight : Approximately 353.37 g/mol
- CAS Number : 1696791-50-0
The compound features a cyclobutane ring, a carboxylic acid group, and an amino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which enhances its stability and solubility in organic solvents. The Fmoc group allows for selective deprotection under mild acidic conditions, facilitating further functionalization of the amino group.
Research indicates that 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid exhibits significant biological activity through various mechanisms:
- Inhibition of PD-L1 : Studies have shown that this compound can inhibit Programmed Death-Ligand 1 (PD-L1), a key protein involved in immune evasion by tumors. This inhibition suggests potential applications in cancer immunotherapy by enhancing T-cell responses against cancer cells .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics .
- Antioxidant Activity : The presence of the methoxy groups may contribute to antioxidant properties, which can protect cells from oxidative stress .
Structure-Activity Relationship (SAR)
The structural features of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid play a crucial role in its biological activity. The fluorene moiety enhances lipophilicity and stability, which are advantageous for drug formulation and efficacy.
Case Study 1: Cancer Immunotherapy
A recent study investigated the effects of this compound on PD-L1 expression in vitro and in vivo models. Results demonstrated a dose-dependent reduction in PD-L1 levels, correlating with increased T-cell activation markers. This suggests that the compound could serve as a lead structure for developing novel immunotherapeutic agents .
Case Study 2: Antimicrobial Screening
In another study, various derivatives of this compound were screened against common bacterial strains. Some derivatives exhibited significant antibacterial activity, indicating their potential as new therapeutic agents to combat antibiotic-resistant bacteria .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid | 885951-77-9 | Contains similar fluorene moiety | Potential anti-cancer properties |
| 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid | 1702436-86-9 | Cyclopentane ring | Different biological activities due to structural variation |
| 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(m-tolyl)propanoic acid | 284492-06-4 | Substituted aromatic ring | Potentially enhanced reactivity and selectivity |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences and key properties of analogous Fmoc-protected cyclic amino acids:
Note: The target compound’s molecular formula and weight are inferred based on structural analogs.
Key Comparative Insights
Cyclobutane’s moderate strain balances stability and conformational flexibility, advantageous in peptide backbone modifications.
Substituent Effects: The 3-methoxy group in the target compound likely enhances solubility in polar solvents compared to non-polar substituents (e.g., cyclopropyl in CAS 1697367-12-6) . Electron-donating methoxy groups may slightly reduce the carboxylic acid’s acidity compared to electron-withdrawing groups (e.g., fluorine in 3,3-difluoro analogs) .
Applications in Synthesis: Fmoc-protected cyclobutanes (e.g., CAS 1935557-50-8) are used in constrained peptide design; the target’s methoxy group could facilitate hydrogen bonding or serve as a site for further functionalization . Linear analogs like 2-({Fmoc}amino)-3-methoxypropanoic acid (CAS EN300-649992) demonstrate how chain flexibility impacts peptide folding versus rigid cyclic structures .
Q & A
Q. How can I design a synthesis protocol for 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid?
- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure under controlled temperatures (e.g., −78°C in THF) to ensure regioselectivity .
- Fmoc Protection : React the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to form the carbamate .
- Carboxylic Acid Activation : Use EDCI/HOBt coupling for subsequent peptide bond formation .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. What protective group strategies are recommended for the amino and carboxylic acid functionalities?
- Methodological Answer :
- Amino Group : The Fmoc group is ideal due to its orthogonality and stability under acidic/basic conditions. Deprotection uses 20% piperidine in DMF, which cleaves the carbamate via β-elimination .
- Carboxylic Acid : Protect as a tert-butyl ester (Boc) for compatibility with Fmoc chemistry. Deprotect with TFA (trifluoroacetic acid) .
Q. What analytical techniques validate the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., cyclobutane substitution pattern) and Fmoc integration .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO, MW 367.401 g/mol) .
Advanced Research Questions
Q. How do steric effects of the cyclobutane ring influence coupling efficiency in peptide synthesis?
- Methodological Answer : The cyclobutane’s rigidity can hinder amide bond formation. Mitigate this by:
- Microwave-Assisted Synthesis : Enhances reaction rates and reduces steric hindrance via controlled heating (e.g., 50°C, 30 min) .
- Ultrasonication : Improves reagent diffusion in bulky systems .
- Optimized Coupling Agents : Use HATU instead of EDCI for better activation of sterically hindered carboxylates .
Q. How to resolve contradictions in reported stability data for the Fmoc group under basic conditions?
- Methodological Answer : Discrepancies arise from solvent/base choices. For stability:
- Avoid Prolonged Exposure to Strong Bases : Use mild bases (e.g., DIEA) instead of DBU in DMF .
- Monitor via TLC : Track Fmoc deprotection (Rf shift) to optimize reaction times .
- Comparative Studies : Benchmark against Fmoc-protected analogs (e.g., cyclohexane derivatives) to identify structural vulnerabilities .
Q. What strategies optimize regioselectivity during cyclobutane substitution?
- Methodological Answer :
- Directed C-H Functionalization : Use Pd-catalyzed reactions with directing groups (e.g., amides) to control substitution sites .
- Steric Control : Introduce bulky substituents (e.g., 3-methoxy group) to bias ring-opening reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to guide synthetic routes .
Interaction and Application Questions
Q. How to assess binding affinity of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K, k/k) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Comparative Binding Assays : Test against analogs (e.g., 3-methylcyclobutane derivatives) to evaluate substituent effects .
Q. What are the implications of the methoxy group on metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy groups often reduce oxidative metabolism .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Safety and Handling
Q. What PPE and handling protocols are critical for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
